3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE
Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-phenethyl-4H-1,2,4-triazole is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-phenethyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 4-methyl-5-phenethyl-1,2,4-triazole under specific conditions to yield the target compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-phenethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-phenethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the regulation of cortisol levels in the body, and its inhibition can have therapeutic effects in conditions like diabetes and obesity .
Comparison with Similar Compounds
3-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-phenethyl-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound also shows potential as an 11β-HSD1 inhibitor but has different structural features that may affect its activity and selectivity.
4-(5-((3-chlorobenzyl)sulfanyl)-4-(4-methyl-phenyl)-4H-1,2,4-triazol-3-yl)pyridine:
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-(2-phenylethyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-22-17(12-9-14-5-3-2-4-6-14)20-21-18(22)23-13-15-7-10-16(19)11-8-15/h2-8,10-11H,9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZEEMTZRVCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.